molecular formula C14H11OP B1661999 Phosphine oxide, ethynyldiphenyl- CAS No. 6104-48-9

Phosphine oxide, ethynyldiphenyl-

Cat. No. B1661999
CAS RN: 6104-48-9
M. Wt: 226.21 g/mol
InChI Key: DVERTYATJOQUGS-UHFFFAOYSA-N
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Description

Phosphine oxides are phosphorus compounds with the formula OPX3. When X = alkyl or aryl, these are organophosphine oxides .


Synthesis Analysis

Phosphine-functionalized metal-organic frameworks (P-MOFs) have provided novel opportunities for the development of heterogeneous catalysts . Synthetic strategies, characterization, and catalytic reactions based on the P-MOFs reported in literature have been summarized .


Molecular Structure Analysis

Phosphine oxide, ethynyldiphenyl- has a molecular formula of C14H11OP .


Chemical Reactions Analysis

Deoxygenation of phosphine oxides is of great significance to the synthesis of phosphorus ligands and relevant catalysts . The reaction was enabled by PIII/PV═O redox sequences with the cyclic organophosphorus catalyst and terminal reductant PhSiH3 .


Physical And Chemical Properties Analysis

Phosphine oxides are highly polar functional groups leading to high solubility and metabolic stability but occasionally at the cost of reduced permeability .

Safety And Hazards

Phosphine oxide, ethynyldiphenyl- is a chemical compound used for R&D purposes . It is not intended for medicinal, household, or other uses .

Future Directions

Deoxygenation of phosphine oxides is of great significance to the synthesis of phosphorus ligands and relevant catalysts, as well as to the sustainability of phosphorus chemistry . Phosphine oxide-functionalized terthiophenes exhibit two reversible 1e − reductions at potentials below −2 V vs Fc/Fc + (Fc=ferrocene) while retaining high degrees of stability .

properties

IUPAC Name

[ethynyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVERTYATJOQUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450932
Record name Phosphine oxide, ethynyldiphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphine oxide, ethynyldiphenyl-

CAS RN

6104-48-9
Record name Phosphine oxide, ethynyldiphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethynyl(diphenyl)phosphine Oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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